molecular formula C26H45NO11S B3096919 Boc-NH-PEG7-Tos CAS No. 1292268-14-4

Boc-NH-PEG7-Tos

Cat. No. B3096919
CAS RN: 1292268-14-4
M. Wt: 579.7 g/mol
InChI Key: CDUMUQCIIJFQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-NH-PEG7-Tos is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The molecular formula of Boc-NH-PEG7-Tos is C₂₆H₄₅NO₁₁S and its molecular weight is 579.70 .


Synthesis Analysis

Boc-NH-PEG7-Tos is used in the synthesis of PROTACs . PROTACs are a class of bifunctional molecules that can degrade target proteins by recruiting them to an E3 ubiquitin ligase, which tags the target protein for degradation by the proteasome .


Molecular Structure Analysis

The IUPAC name of Boc-NH-PEG7-Tos is 2- [2- [2- [2- [2- [2- [2- [ (2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate . The InChI Key is CDUMUQCIIJFQPK-UHFFFAOYSA-N .


Chemical Reactions Analysis

As a PROTAC linker, Boc-NH-PEG7-Tos is involved in the formation of PROTACs . PROTACs are designed to bind to both a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .


Physical And Chemical Properties Analysis

Boc-NH-PEG7-Tos is a compound with a molecular weight of 579.70 . Its solubility and other physical and chemical properties may vary depending on the conditions and the solvent used.

Scientific Research Applications

PROTAC Linker

“Boc-NH-PEG7-Tos” is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The use of “Boc-NH-PEG7-Tos” in the synthesis of a series of PROTACs allows for the targeted degradation of specific proteins, which has potential applications in the treatment of various diseases .

Drug Delivery Systems

The PEGylation property of “Boc-NH-PEG7-Tos” makes it suitable for use in drug delivery systems . PEGylation can improve the stability, solubility, and pharmacokinetics of drugs, thereby enhancing their therapeutic efficacy .

Nanotechnology

“Boc-NH-PEG7-Tos” can be used in the field of nanotechnology . Its PEGylation property can be used to modify the surface of nanoparticles, improving their stability and biocompatibility .

New Materials Research

“Boc-NH-PEG7-Tos” can be used in the development of new materials . Its PEGylation property can be used to modify the properties of materials, leading to the creation of novel materials with unique characteristics .

Cell Culture

“Boc-NH-PEG7-Tos” can be used in cell culture . Its PEGylation property can be used to modify the surface of culture dishes, improving cell adhesion and growth .

Sensing Applications

Although not directly mentioned in the search results, boronic acids, which are structurally similar to “Boc-NH-PEG7-Tos”, have been used in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . It’s possible that “Boc-NH-PEG7-Tos” could have similar applications.

Safety and Hazards

Boc-NH-PEG7-Tos is intended for research use only and is not for use in humans . It should be handled with care and stored under the recommended conditions .

Future Directions

The use of Boc-NH-PEG7-Tos and other PROTAC linkers in the design and synthesis of PROTACs is a promising approach for the development of targeted therapy drugs . Future research will likely focus on optimizing the properties of these linkers and exploring their potential in various therapeutic applications.

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO11S/c1-23-5-7-24(8-6-23)39(29,30)37-22-21-36-20-19-35-18-17-34-16-15-33-14-13-32-12-11-31-10-9-27-25(28)38-26(2,3)4/h5-8H,9-22H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUMUQCIIJFQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301110437
Record name 5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-[[(4-methylphenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1292268-14-4
Record name 5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-[[(4-methylphenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1292268-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14,17,20-Hexaoxa-2-azadocosanoic acid, 22-[[(4-methylphenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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